molecular formula C7H10N2O3 B1328017 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 947013-64-1

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No. B1328017
CAS RN: 947013-64-1
M. Wt: 170.17 g/mol
InChI Key: PWGZQPCRFOELNG-UHFFFAOYSA-N
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Description

“3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C7H10N2O3 and a molecular weight of 170.17 .


Molecular Structure Analysis

The molecular structure of “3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid” consists of a five-membered 1,2,4-oxadiazole ring attached to a propionic acid group . The exact spatial arrangement of the atoms within the molecule was not found in the available literature.


Physical And Chemical Properties Analysis

The compound is a powder . Its molecular formula is C7H10N2O3, and it has a molecular weight of 170.17 . Further physical and chemical properties were not found in the available literature.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

This compound has been found to possess significant peripheral analgesic and anti-inflammatory properties . It’s particularly relevant in the development of new pain relief medications that could potentially offer alternatives to traditional analgesics like NSAIDs or opioids.

Proteomics Research

In proteomics, this acid is used as a biochemical tool to study protein expression and function . Its unique structure may interact with proteins in a way that helps scientists understand their mechanisms better.

Chemical Synthesis

The compound serves as a building block in chemical synthesis for creating a variety of complex molecules . Its reactive oxadiazole ring can be utilized to form new bonds, leading to novel structures with potential applications in material science.

Material Science

Researchers in material science may explore the use of this compound in the development of new materials with specific properties, such as enhanced durability or conductivity .

Drug Discovery

Due to its biological activity, this compound is a candidate for drug discovery efforts, particularly in the search for new therapeutic agents with analgesic and anti-inflammatory effects .

Biochemical Studies

As a biochemical, it’s used in various biochemical studies to understand cellular processes and the role of small molecules in the metabolism .

Pharmacological Research

This acid is of interest in pharmacological research for its potential to modulate biological pathways, which could lead to the development of drugs targeting specific diseases .

Analytical Chemistry

In analytical chemistry, it might be used as a standard or reagent in chromatographic methods to identify or quantify substances, thanks to its distinct chemical properties .

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as GHS07, indicating that it can cause skin irritation, eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGZQPCRFOELNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid

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